molecular formula C20H20N2O2 B13006597 Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate

Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B13006597
M. Wt: 320.4 g/mol
InChI Key: WCNWYWXSGTWYIT-UHFFFAOYSA-N
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Description

Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety, which consists of a pyrrole ring fused to a benzene ring, making it a bicyclic structure. The presence of the indole ring system imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid containing an indole ring.

    Oxindole: An oxidized derivative of indole.

Uniqueness

Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is unique due to the presence of the pyrrolidine and benzyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, solubility, and interaction with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H20N2O2/c23-20(24-14-15-5-2-1-3-6-15)22-12-4-7-19(22)17-8-9-18-16(13-17)10-11-21-18/h1-3,5-6,8-11,13,19,21H,4,7,12,14H2

InChI Key

WCNWYWXSGTWYIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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